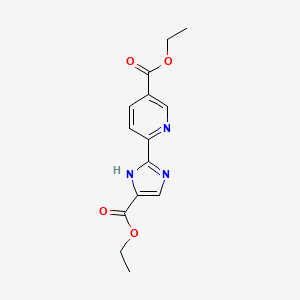
Diethyl pyimDC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Diethyl pyimDC involves several steps. The primary synthetic route includes the reaction of ethyl nicotinate with thiazole derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Diethyl pyimDC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Diethyl pyimDC has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Diethyl pyimDC exerts its effects by inhibiting the activity of prolyl 4-hydroxylase 1 (P4HA1), an enzyme involved in collagen biosynthesis. By inhibiting this enzyme, this compound reduces the production of collagen, which is essential for the structural integrity of tissues. This inhibition leads to decreased levels of AGO2 in colorectal cancer cells and reduces their malignant phenotypes .
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 6-(5-ethoxycarbonyl-1H-imidazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-3-20-13(18)9-5-6-10(15-7-9)12-16-8-11(17-12)14(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
ZFLMXWJZGZWFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(N2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















